
Trimethoxy(oct-1-EN-1-YL)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethoxy(oct-1-EN-1-YL)silane can be synthesized through the hydrosilylation reaction of 1-octene with trimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods
Industrial production of this compound involves the use of a fixed-bed reactor where the reaction between 1-octene and trimethoxysilane is catalyzed by a platinum-based catalyst. The process is designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Trimethoxy(oct-1-EN-1-YL)silane undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The vinyl group in the compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions, with the removal of water to drive the reaction forward.
Addition Reactions: Can be catalyzed by transition metals such as platinum or palladium.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Addition Reactions: Leads to the formation of various organosilicon compounds depending on the reagents used.
Scientific Research Applications
Trimethoxy(oct-1-EN-1-YL)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to link organic polymers to inorganic substrates, enhancing the properties of composite materials.
Biology: Employed in the modification of surfaces for biological assays, such as DNA combing.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Industry: Utilized in the production of coatings, adhesives, and sealants to improve adhesion and durability
Mechanism of Action
The mechanism of action of Trimethoxy(oct-1-EN-1-YL)silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, linking organic and inorganic materials. The vinyl group in the compound can also participate in addition reactions, further enhancing its versatility .
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: A simpler organosilicon compound with the formula HSi(OCH3)3.
Vinyltrimethoxysilane: Contains a vinyl group and three methoxy groups attached to silicon.
Octyltrimethoxysilane: Similar to Trimethoxy(oct-1-EN-1-YL)silane but lacks the vinyl group.
Uniqueness
This compound is unique due to the presence of both a vinyl group and three methoxy groups. This combination allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. The vinyl group provides additional reactivity, making it a versatile coupling agent for various applications .
Properties
CAS No. |
172264-71-0 |
|---|---|
Molecular Formula |
C11H24O3Si |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
trimethoxy(oct-1-enyl)silane |
InChI |
InChI=1S/C11H24O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h10-11H,5-9H2,1-4H3 |
InChI Key |
ZYMHKOVQDOFPHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


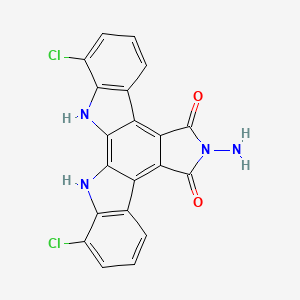
![2-amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12565846.png)
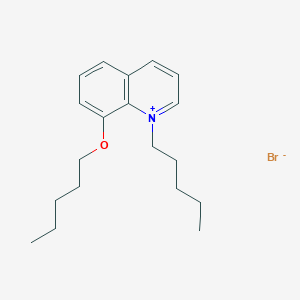
![Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate](/img/structure/B12565859.png)

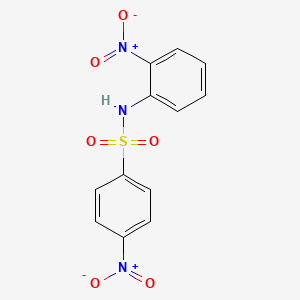
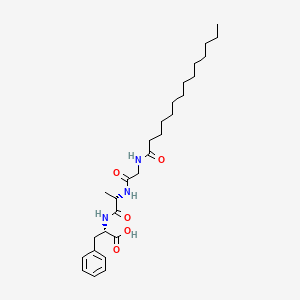
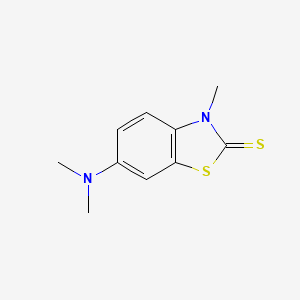
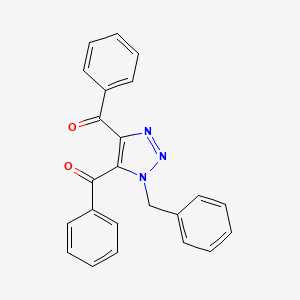
![1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]-](/img/structure/B12565892.png)
![(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane](/img/structure/B12565895.png)
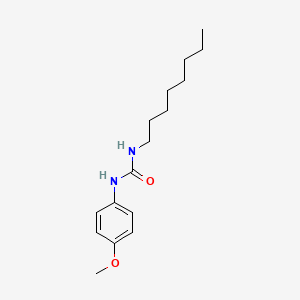
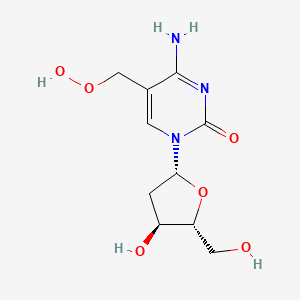
![Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane](/img/structure/B12565933.png)
